molecular formula C18H19NO3 B12401040 Mao-B-IN-13

Mao-B-IN-13

Cat. No.: B12401040
M. Wt: 297.3 g/mol
InChI Key: VGWOEAXBGYNGIU-QPJJXVBHSA-N
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Description

Mao-B-IN-13 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, phenylethylamine, and benzylamine. Inhibitors of MAO-B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease due to their ability to increase the levels of these neurotransmitters in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mao-B-IN-13 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The synthetic route often starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards MAO-B . The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Mao-B-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2-one derivatives, while substitution reactions may produce various substituted quinolin-2-one compounds .

Mechanism of Action

Mao-B-IN-13 exerts its effects by selectively inhibiting the activity of MAO-B. This inhibition prevents the breakdown of neurotransmitters like dopamine, phenylethylamine, and benzylamine, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of MAO-B, where it binds and blocks the enzyme’s catalytic activity . The pathways involved in its mechanism of action include the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive function .

Comparison with Similar Compounds

Mao-B-IN-13 is compared with other MAO-B inhibitors such as selegiline, rasagiline, and safinamide. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and pharmacokinetic properties . For example:

This compound is unique due to its specific quinolin-2-one scaffold, which provides high selectivity towards MAO-B and minimizes off-target effects .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-[(E)-2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethenyl]phenol

InChI

InChI=1S/C18H19NO3/c1-12-17-16(11-21-18(2,3)22-17)14(10-19-12)7-4-13-5-8-15(20)9-6-13/h4-10,20H,11H2,1-3H3/b7-4+

InChI Key

VGWOEAXBGYNGIU-QPJJXVBHSA-N

Isomeric SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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